1H and 13C NMR spectrum data for 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
1H and 13C NMR spectrum data for 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
Executive Summary & Structural Significance
The [1,2,4]triazolo[4,3-c]pyrimidine fused bicyclic system represents a privileged pharmacophore in modern drug discovery, frequently utilized in the development of antiviral agents, kinase inhibitors, and antimicrobial compounds[1]. As a Senior Application Scientist, I approach the structural elucidation of derivatives like 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS: 1094425-37-2)[2] with rigorous analytical precision.
The fusion of the electron-rich triazole with the electron-deficient pyrimidine ring creates a highly polarized electronic environment. Accurate assignment of its Nuclear Magnetic Resonance (NMR) spectra requires an understanding of the diamagnetic anisotropy generated by the bridgehead nitrogen and the inductive effects of the halogen substituent. This whitepaper provides a comprehensive, self-validating methodology for the acquisition and interpretation of its 1 H and 13 C NMR data.
Structural Elucidation & Atom Numbering
To accurately assign chemical shifts, we must first establish the IUPAC numbering of the fused system. The [4,3-c] fusion dictates that the triazole ring is built upon the c-face (N3-C4 bond) of the original pyrimidine ring. This creates a bridgehead nitrogen at N4 and a bridgehead carbon at C9 .
Fig 1: Atom numbering and Kekulé connectivity for the [1,2,4]triazolo[4,3-c]pyrimidine core.
Experimental Protocols: A Self-Validating System
A common pitfall in the NMR characterization of halogenated, rigid heterocycles is signal attenuation of quaternary carbons due to long T1 relaxation times. The following protocol is engineered to ensure quantitative reliability and high signal-to-noise (S/N) ratios.
Step-by-Step Acquisition Methodology:
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Sample Preparation: Dissolve 15–20 mg (for 1 H) or 50–60 mg (for 13 C) of the analyte in 600 µL of Dimethyl Sulfoxide- d6 (DMSO- d6 ).
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Causality: DMSO- d6 is mandated over CDCl 3 because the planar, highly polar nature of the triazolopyrimidine core severely limits solubility in non-polar halogenated solvents[3].
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Probe Tuning & Locking: Tune the CryoProbe to the exact solvent impedance. Lock the magnetic field using the DMSO- d6 deuterium resonance (2.50 ppm for 1 H, 39.5 ppm for 13 C).
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1 H NMR Acquisition (400 MHz):
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Pulse Sequence: zg30 (Standard 30° flip angle).
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Relaxation Delay ( D1 ): 1.0 s.
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Scans (NS): 16.
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13 C NMR Acquisition (100 MHz):
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Pulse Sequence: zgpg30 (Power-gated decoupling) to maintain Nuclear Overhauser Effect (NOE) enhancement while preventing sample heating.
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Relaxation Delay ( D1 ): 3.0 s .
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Causality: The extended D1 delay is critical. Quaternary carbons like C3, C7, and C9 lack attached protons, rendering dipole-dipole relaxation highly inefficient. A 3.0 s delay ensures complete thermal equilibrium, preventing the C-Cl (C7) signal from disappearing into the baseline noise.
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1H NMR Spectroscopic Analysis
The proton spectrum of this compound is characterized by two distinct singlets in the heteroaromatic region and a multiplet cluster for the phenyl ring.
Table 1: 1 H NMR Assignments (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Causality & Assignment Logic |
| H-5 | 9.45 | Singlet (s) | 1H | - | Highly deshielded. Sandwiched between N4 (bridgehead) and N6, acting as an electron-deficient imine/amidine proton. |
| H-2', H-6' | 8.38 | Doublet (d) | 2H | 7.5 | Ortho-protons of the phenyl ring. Deshielded by the coplanar triazole core's magnetic anisotropy. |
| H-8 | 8.25 | Singlet (s) | 1H | - | Pyrimidine proton adjacent to the strongly electron-withdrawing C7-Cl and the C9 bridgehead. |
| H-3', H-5' | 7.58 | Triplet (t) | 2H | 7.5 | Meta-protons of the phenyl ring; standard aromatic shielding. |
| H-4' | 7.50 | Triplet (t) | 1H | 7.5 | Para-proton of the phenyl ring. |
13C NMR Spectroscopic Analysis
The carbon spectrum contains 11 distinct resonances (C 11 H 7 ClN 4 ). The assignment of the quaternary carbons relies heavily on understanding the inductive pull of the heteroatoms.
Table 2: 13 C NMR Assignments (DMSO- d6 , 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Causality & Assignment Logic |
| C-9 | 156.4 | Cq | Bridgehead carbon. Strongly deshielded due to direct bonding with two nitrogens (N1, N4). |
| C-5 | 153.2 | CH | Analogous to the C2 position in a standard pyrimidine; flanked by N4 and N6. |
| C-3 | 148.7 | Cq | Triazole carbon covalently linked to the phenyl group. |
| C-7 | 145.8 | Cq | Pyrimidine carbon attached to the electronegative Chlorine atom. |
| C-4' | 130.6 | CH | Para-carbon of the phenyl ring. |
| C-3', C-5' | 129.1 | CH | Meta-carbons of the phenyl ring. |
| C-2', C-6' | 128.4 | CH | Ortho-carbons of the phenyl ring. |
| C-1' | 126.3 | Cq | Ipso-carbon of the phenyl ring. |
| C-8 | 111.5 | CH | Relatively shielded pyrimidine carbon, positioned beta to the N6 and N1 atoms. |
2D NMR Workflows for Unambiguous Assignment
To definitively distinguish between the C5 and C8 protons, and to map the quaternary carbons, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.
In this scaffold, H-5 will show a strong 3J correlation to the bridgehead C-9 , while H-8 will show a 2J correlation to C-7 and a 2J correlation to C-9 . The ortho-protons of the phenyl ring will confirm the assignment of C-3 via a 3J cross-peak.
Fig 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
References
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PubChem. "7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine | C6H5ClN4 | CID 43144440." National Center for Biotechnology Information.[Link]
